molecular formula C8H9NO3 B1662544 2-Amino-2-(3-hydroxyphenyl)acetic acid CAS No. 31932-87-3

2-Amino-2-(3-hydroxyphenyl)acetic acid

Cat. No. B1662544
CAS RN: 31932-87-3
M. Wt: 167.16 g/mol
InChI Key: DQLYTFPAEVJTFM-UHFFFAOYSA-N
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Description

2-Amino-2-(3-hydroxyphenyl)acetic acid is a chemical compound that has been studied for its role in treating, preventing, or improving nonalcoholic fatty liver disease . It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-(3-hydroxyphenyl)acetic acid includes an amino group, a carboxyl group, and a side chain or R group, all attached to the alpha carbon . The molecular weight of the hydrochloride form of this compound is 203.62 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-(3-hydroxyphenyl)acetic acid vary depending on its form. For instance, the hydrochloride form of this compound is a solid at room temperature . Its molecular weight is 203.62 , and it has a linear formula of C8H10ClNO3 .

Scientific Research Applications

Synthesis and Structural Characterization

Triorganotin(IV) derivatives of 2-Amino-2-(3-hydroxyphenyl)acetic acid have been synthesized and characterized using various spectroscopic techniques. These complexes show a polymeric trigonal bipyramidal configuration and exhibit interesting hydrogen bonding behaviors (Baul et al., 2002).

Antioxidant and Enzymatic Inhibition Properties

Transition metal complexes of an amino acid bearing Schiff base ligand, derived from the interaction with 2-Amino-2-(3-hydroxyphenyl)acetic acid, have shown notable antioxidant properties. Particularly, a zinc complex displayed significant inhibitory activity against xanthine oxidase, suggesting potential applications in related biochemical pathways (Ikram et al., 2015).

Hydrogen Bond Studies

Compounds synthesized from derivatives of 2-Amino-2-(3-hydroxyphenyl)acetic acid have been used to study intra- and intermolecular hydrogen bonds. These studies contribute to a deeper understanding of molecular interactions in various chemical contexts (Romero & Margarita, 2008).

Biosynthesis Research in Microbial Cultures

Research involving 2-Amino-2-(3-hydroxyphenyl)acetic acid derivatives has provided insights into amino acid biosynthesis in mixed rumen micro-organisms. These studies enhance our understanding of microbial metabolic pathways and their applications in fields like biotechnology (Sauer et al., 1975).

Fluorescence Binding Studies

Derivatives of 2-Amino-2-(3-hydroxyphenyl)acetic acid have been used in fluorescence binding studies with bovine serum albumin, providing valuable data on the interactions between small molecules and proteins. Such studies are crucial in drug design and protein chemistry (Meng et al., 2012).

Quantum Chemical Computation

2-Amino-2-(3-hydroxyphenyl)acetic acid has been subjected to vibrational spectral analysis and quantum chemical computation, contributing to the understanding of molecular geometry, bonding features, and electronic properties. This research is significant in the field of molecular modeling and computational chemistry (Bell & Dhas, 2019).

properties

IUPAC Name

2-amino-2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYTFPAEVJTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-hydroxyphenyl)acetic acid

CAS RN

31932-87-3
Record name (�±)-3-Hydroxyphenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KR Byrnes, DJ Loane, AI Faden - Neurotherapeutics, 2009 - Elsevier
Glutamate is a major excitatory neurotransmitter in the CNS that is involved in numerous cellular functions, including cell death and survival. Metabotropic glutamate receptors (mGluR) …
Number of citations: 146 www.sciencedirect.com

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